

In-depth Technical Guide to the Atmospheric Lifetime of HCFC-123a

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Compound of Interest

Compound Name: 1,2-Dichloro-1,1,2-trifluoroethane

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Executive Summary

This technical guide provides a comprehensive analysis of the atmospheric lifetime of **1,2-dichloro-1,1,2-trifluoroethane** (HCFC-123a). The primary atmospheric sink for HCFC-123a is its reaction with the hydroxyl radical (OH) in the troposphere. Photodissociation in the stratosphere is a minor loss process. Based on the recommended rate constant for the OH reaction, the calculated atmospheric lifetime of HCFC-123a is approximately 4.0 years. This guide details the underlying kinetic data, experimental methodologies, and atmospheric modeling used to determine this lifetime.

Introduction

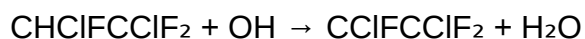
Hydrochlorofluorocarbons (HCFCs) are a class of compounds that have been used as replacements for chlorofluorocarbons (CFCs) in various applications. However, due to their potential to deplete stratospheric ozone and contribute to global warming, their production and use are being phased out under the Montreal Protocol. A key parameter for assessing the environmental impact of HCFCs is their atmospheric lifetime, which determines their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). This guide focuses specifically on HCFC-123a, an isomer of HCFC-123.

Atmospheric Degradation of HCFC-123a

The atmospheric lifetime (τ) of a trace gas is primarily determined by the rates of its removal processes. For HCFC-123a, the dominant removal mechanism is the gas-phase reaction with the hydroxyl radical (OH) in the troposphere.

Reaction with Hydroxyl Radicals (OH)

The reaction proceeds as follows:



The rate of this reaction is temperature-dependent and is a critical factor in determining the atmospheric lifetime of HCFC-123a.

Photolysis

HCFC-123a can also be removed by photodissociation in the stratosphere, where it absorbs ultraviolet (UV) radiation. However, due to the strong C-F and C-Cl bonds, significant photolysis only occurs at shorter wavelengths found in the stratosphere. As most of the compound is removed in the troposphere by reaction with OH, photolysis is a less significant loss process.

Quantitative Data

The following tables summarize the key quantitative data for the atmospheric lifetime of HCFC-123a.

Table 1: Chemical and Physical Properties of HCFC-123a

Property	Value
Chemical Formula	$\text{C}_2\text{HCl}_2\text{F}_3$
IUPAC Name	1,2-dichloro-1,1,2-trifluoroethane
Molar Mass	152.93 g/mol
Boiling Point	29.5 °C
Melting Point	-78.0 °C

Table 2: Atmospheric Lifetime and Reaction Rate Constants for HCFC-123a

Parameter	Value	Reference
Atmospheric Lifetime (τ)	4.0 years	[1]
Reaction with OH Radicals		
Rate Constant at 298 K (k_{OH})	$2.1 \times 10^{-15} \text{ cm}^3/\text{molecule}\cdot\text{s}$	[2]
Arrhenius A-Factor (A)	$1.0 \times 10^{-12} \text{ cm}^3/\text{molecule}\cdot\text{s}$	[3]
Activation Energy / R (E/R)	1900 K	[3]
UV Absorption		
Absorption Cross-Section Data	Available at the MPI-Mainz UV/VIS Spectral Atlas	[4]

Experimental Protocols

Determination of the Rate Constant for the Reaction with OH Radicals

The rate constant for the reaction of HCFC-123a with OH radicals is typically measured using techniques such as flash photolysis-resonance fluorescence or discharge flow with mass spectrometric or laser-induced fluorescence detection.

A common experimental setup involves:

- **Generation of OH Radicals:** OH radicals are generated in a flow tube or reaction cell, often by the photolysis of a precursor molecule like H_2O_2 or O_3 in the presence of water vapor, or through the reaction of H atoms with NO_2 .
- **Reaction with HCFC-123a:** A known concentration of HCFC-123a is introduced into the reaction zone.
- **Monitoring of OH Concentration:** The concentration of OH radicals is monitored over time in the presence and absence of HCFC-123a. This is often done using laser-induced

fluorescence (LIF), where a laser excites the OH radical to a higher electronic state, and the resulting fluorescence is detected.

- **Data Analysis:** The decay of the OH radical concentration follows pseudo-first-order kinetics in the presence of a large excess of HCFC-123a. By measuring the decay rate at different concentrations of HCFC-123a, the bimolecular rate constant can be determined. Temperature-dependent studies are conducted by controlling the temperature of the reaction cell to determine the Arrhenius parameters.

Measurement of UV Absorption Cross-Sections

The UV absorption cross-section of HCFC-123a is measured using a spectrophotometer. The general procedure is as follows:

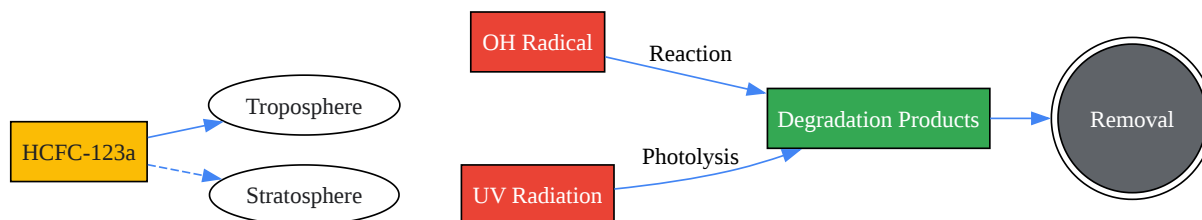
- **Sample Preparation:** A gaseous sample of HCFC-123a of a known concentration is prepared in a gas cell of a known path length.
- **Spectroscopic Measurement:** A beam of UV light is passed through the gas cell, and the amount of light absorbed at different wavelengths is measured by a detector.
- **Calculation of Cross-Section:** The absorption cross-section (σ) at a given wavelength (λ) is calculated using the Beer-Lambert law:

$$I(\lambda) = I_0(\lambda) * \exp(-\sigma(\lambda) * n * l)$$

where $I(\lambda)$ is the intensity of the transmitted light, $I_0(\lambda)$ is the initial intensity of the light, n is the number density of the absorbing molecules, and l is the path length of the cell.

Atmospheric Removal Pathways and Logic

The following diagram illustrates the primary atmospheric removal pathways for HCFC-123a.



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Atmospheric degradation pathways of HCFC-123a.

Conclusion

The atmospheric lifetime of HCFC-123a is determined to be approximately 4.0 years, with the primary removal mechanism being its reaction with the hydroxyl radical in the troposphere. The data presented in this guide, including the reaction rate constant and UV absorption cross-sections, are essential for atmospheric models used to predict the environmental impacts of this compound. The experimental protocols described provide a foundation for understanding how these critical parameters are determined. Continued research and monitoring are necessary to refine our understanding of the atmospheric chemistry of HCFCs and their replacements.

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